- Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction, Polish Journal of Chemistry, 2008, 82(5), 1051-1057
Cas no 917-92-0 (3,3-Dimethyl-1-butyne)
3,3-Dimethyl-1-butyne Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-butyne
- 3-3'-Dimethyl-1-Butyne
- (CH3)3CCequivCH
- 3,3,3-Trimethylpropyne
- 3,3-dimethyl-but-1-yne
- 3,3-Dimethylbutyne
- 1-BUTYNE, 3,3-DIMETHYL-
- 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
- 3,3-DIMETHYLBUTYNE-1
- TERT-BUTYLACETYLENE
- T-BUTYL ACETYLENE
- 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
- 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
- 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
- TERT-BUTYLETHYNE
- 3,3-dimethylbut-1-yne
- : 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1-butyne (ACI)
- 2,2-Dimethyl-3-butyne
- Neohexyne
- EN300-83192
- MFCD00008852
- DTXCID20161162
- PX4NL23U52
- J-511081
- CHEMBL1908221
- 3.3-dimethyl-1-butyne
- (CH3)3CC.$.CH
- EC 213-035-3
- EINECS 213-035-3
- B1114
- 3,3-dimethyl- 1-butyne
- DTXSID70238671
- F15435
- DB-006265
- NS00005046
- t-Butylacetylene
- AKOS015841094
- 917-92-0
- tert-butyl acetylene
- UNII-PX4NL23U52
- A844068
- BDBM50027798
- tert-butylacetylide
- 51730-68-8
- 3,3Dimethylbutyne
- 3, 3-dimethyl-but-1-yne
- F0001-2465
- 3,3-Dimethyl-1-butyne, 98%
- tert-butylacetyiene
- 1-BUTYNE,3,3-DIMETHYL-
- tertbutylacetylene
- 2,2-dimethyl-but-3-yne
- 3,3-dimethyl-but-l-yne
-
- MDL: MFCD00008852
- Inchi: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
- InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
- SMILES: C#CC(C)(C)C
- BRN: 1697100
Computed Properties
- Exact Mass: 82.07830
- Monoisotopic Mass: 82.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 73.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
Experimental Properties
- Color/Form: liquid
- Density: 0.667 g/mL at 25 °C(lit.)
- Melting Point: −78 °C (lit.)
- Boiling Point: 38°C
- Flash Point: Fahrenheit: -13 ° f
Celsius: -25 ° c - Refractive Index: n20/D 1.374(lit.)
- Water Partition Coefficient: Miscible with chloroform, benzene and toluene. Immiscible with water.
- Stability/Shelf Life: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
- PSA: 0.00000
- LogP: 1.66570
- Vapor Pressure: 7.88 psi ( 20 °C)
- Solubility: Not determined
- Sensitiveness: Sensitive to heat
3,3-Dimethyl-1-butyne Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H224,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 3295 3/PG 2
- WGK Germany:3
- Hazard Category Code: 12-36/37/38
- Safety Instruction: S3-S16-S26-S33-S7/9
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Storage Condition:0-10°C
- Safety Term:3
- Packing Group:I
- Risk Phrases:R12; R36/37/38
3,3-Dimethyl-1-butyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1114-100ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 96.0%(GC) | 100ml |
¥2125.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1114-10ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 96.0%(GC) | 10ml |
¥420.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DE559-100g |
3,3-Dimethyl-1-butyne |
917-92-0 | 99% | 100g |
¥532.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DE559-5g |
3,3-Dimethyl-1-butyne |
917-92-0 | 99% | 5g |
¥100.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DE559-25g |
3,3-Dimethyl-1-butyne |
917-92-0 | 99% | 25g |
¥207.0 | 2022-06-10 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H43165-5mL |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 5ml |
¥65 | 2023-05-08 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H43165-25mL |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 25ml |
¥138 | 2023-05-08 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H43165-100mL |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 100ml |
¥446 | 2023-05-08 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H43165-500mL |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 500ml |
¥1519 | 2023-05-08 | |
| Fluorochem | 134000-1g |
3,3-Dimethyl-1-butyne |
917-92-0 | 98% | 1g |
£18.00 | 2022-02-28 |
3,3-Dimethyl-1-butyne Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009
Production Method 4
- Small rings. 38. Tetra-tert-butyltetrahedrane, Chemische Berichte, 1981, 114(12), 3965-87
Production Method 5
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
- Vinyl triflates in synthesis. I. tert-Butylacetylene, Journal of Organic Chemistry, 1974, 39(4), 581-2
Production Method 12
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4
Production Method 13
- Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry, Chemik, 2007, 60,
Production Method 14
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives, Tetrahedron Letters, 2003, 44(5), 923-926
Production Method 15
1.2 Reagents: Ammonium chloride Solvents: Water
- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920
Production Method 16
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C
- Regioselective synthesis of novel heterophanes from 4-amino-triazoles, Indian Journal of Chemistry, 2004, (3), 670-673
Production Method 17
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ; 30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C
- Synthesis and structural studies of novel 1,3,4-oxadiazolophanes, Indian Journal of Chemistry, 2003, (2), 397-400
Production Method 18
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Production Method 19
1.2 Reagents: Ammonium chloride
- Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds, Journal of the American Chemical Society, 1988, 110(18), 5986-93
Production Method 20
- Alkylation of acetylene by tert-butyl alcohol, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135
3,3-Dimethyl-1-butyne Raw materials
- 2-Butanol, 1,1-dichloro-3,3-dimethyl-, 2-methanesulfonate
- Butane, 1-bromo-1-chloro-3,3-dimethyl-
- 1,1-DICHLORO-3,3-DIMETHYLBUTANE
- 2-Butanol, 1,1,1-trichloro-3,3-dimethyl-, 2-methanesulfonate
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 2,2-dichloro-3,3-dimethylbutane
- Methanesulfonic acid, trifluoro-, 2,2-dimethyl-1-methylenepropyl ester
- N-Benzylidene-4-methylbenzenesulfonamide
- Butane,1,2-dibromo-3,3-dimethyl-
- 1-Butene, 1,1-dichloro-3,3-dimethyl-
- 2-Chloro-3,3-dimethyl-1-butene
3,3-Dimethyl-1-butyne Preparation Products
3,3-Dimethyl-1-butyne Suppliers
3,3-Dimethyl-1-butyne Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3,3-Dimethyl-1-butyne
3,3-Dimethyl-1-butyne: Structural Insights and Emerging Applications in Chemical and Biological Research
The compound 3,3-dimethyl-1-butyne, identified by the CAS Registry Number CAS No. 917-92-0, represents a structurally unique alkyne-functionalized organic compound with significant potential in diverse scientific domains. Its chemical formula—C6H8—highlights a linear carbon chain terminated by a triple bond (i.e., -C≡C-) at the terminal position. This configuration positions it as a valuable precursor in synthetic chemistry, particularly for constructing complex molecules through cumulative alkyne-based reactions. Recent advancements in computational modeling have further elucidated its electronic properties, revealing enhanced reactivity compared to conventional terminal alkynes due to the steric hindrance introduced by the two methyl groups adjacent to the triple bond.
In pharmaceutical research, 3,3-dimethyl-1-butyne has emerged as an intriguing intermediate for synthesizing bioactive compounds. A 2022 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing bicyclic scaffolds with anti-inflammatory properties. Researchers leveraged its triple bond for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling site-specific conjugation with drug carriers such as polyethylene glycol (PEG). This approach resulted in targeted delivery systems with improved pharmacokinetic profiles, underscoring its role in advancing bioorthogonal chemistry applications.
The compound’s structural rigidity also finds relevance in materials science. A 2023 investigation highlighted its use as a monomer in click chemistry-based polymerization processes. When combined with diynes and azides under strain-promoted conditions, it formed cross-linked networks exhibiting exceptional thermal stability (up to 200°C) and tunable mechanical properties. These polymers are now being explored for biomedical implants and wearable sensors due to their biocompatibility and ability to undergo reversible shape-memory transitions—a breakthrough documented in Nature Communications.
In analytical chemistry, the compound serves as a critical reference standard for quantifying trace alkyne-containing metabolites in biological matrices. High-resolution mass spectrometry (HRMS) studies using isotopically labeled variants of CAS No. 917-92-0 have improved detection limits for endogenous alkynes by two orders of magnitude. This advancement is pivotal for metabolomics research targeting lipid mediators implicated in cardiovascular diseases.
Bioconjugation strategies involving this compound have also advanced live-cell imaging techniques. A 2024 report described its use as a fluorescent probe precursor when coupled with tetrazine derivatives via inverse electron-demand Diels-Alder reactions (iEDDA). The resulting probes exhibited minimal cytotoxicity while enabling real-time tracking of intracellular lipid droplet dynamics—a capability validated through confocal microscopy studies on HeLa cells.
Synthetic methodologies involving 3,3-dimethyl-1-butyne continue to evolve with green chemistry principles. Recent solvent-free protocols employing solid-supported catalysts have achieved yields exceeding 95% while eliminating hazardous solvents like tetrahydrofuran (THF). Such improvements align with sustainability goals outlined by the ACS Green Chemistry Institute® and are detailed in Green Chemistry Perspectives.
The compound’s unique reactivity profile has also spurred investigations into asymmetric synthesis applications. Enantioselective additions using chiral Brønsted acid catalysts have successfully generated optically pure β-amino acids—key intermediates for producing chiral pharmaceuticals—with enantiomeric excesses surpassing 98%. These findings were featured prominently at the 2024 International Symposium on Organic Synthesis.
In conclusion, CAS No. 917-92-0 (3,3-dimethyl-1-butyne) exemplifies how seemingly simple molecular architectures can drive multidisciplinary innovation across medicinal chemistry, materials engineering, and analytical science. Its continued exploration promises further breakthroughs as researchers exploit its inherent structural features through advanced synthetic strategies and cutting-edge analytical techniques.
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